molecular formula C23H35NO B14369161 N,N-Dicyclohexyl-5-phenylpentanamide CAS No. 91424-82-7

N,N-Dicyclohexyl-5-phenylpentanamide

Cat. No.: B14369161
CAS No.: 91424-82-7
M. Wt: 341.5 g/mol
InChI Key: ZXAJQTQRDRNMLJ-UHFFFAOYSA-N
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Description

N,N-Dicyclohexyl-5-phenylpentanamide: is an organic compound belonging to the amide class It is characterized by the presence of a phenyl group attached to a pentanamide backbone, with two cyclohexyl groups bonded to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dicyclohexyl-5-phenylpentanamide typically involves the reaction of 5-phenylpentanoic acid with dicyclohexylamine. The reaction is carried out under anhydrous conditions, often using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Dicyclohexyl-5-phenylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine, using reagents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed:

    Oxidation: Formation of 5-phenylpentanoic acid or other oxidized derivatives.

    Reduction: Formation of N,N-dicyclohexyl-5-phenylpentanamine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N,N-Dicyclohexyl-5-phenylpentanamide has several applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Dicyclohexyl-5-phenylpentanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s lipophilic nature allows it to interact with cell membranes and influence cellular

Properties

CAS No.

91424-82-7

Molecular Formula

C23H35NO

Molecular Weight

341.5 g/mol

IUPAC Name

N,N-dicyclohexyl-5-phenylpentanamide

InChI

InChI=1S/C23H35NO/c25-23(19-11-10-14-20-12-4-1-5-13-20)24(21-15-6-2-7-16-21)22-17-8-3-9-18-22/h1,4-5,12-13,21-22H,2-3,6-11,14-19H2

InChI Key

ZXAJQTQRDRNMLJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)CCCCC3=CC=CC=C3

Origin of Product

United States

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